N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide
Description
N-({[3,3'-Bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide is a sulfonamide derivative featuring a 3,3'-bithiophene core linked to a 2-bromobenzenesulfonamide group via a methylene bridge. This compound combines the π-conjugated electronic properties of bithiophene with the electron-withdrawing sulfonamide and bromine substituents, making it a candidate for applications in organic electronics or medicinal chemistry. The bithiophene moiety enhances charge transport capabilities, while the bromine atom may influence reactivity in cross-coupling reactions or modulate biological activity .
Properties
IUPAC Name |
2-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S3/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOMZLAKEYUIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide is a compound that integrates the bithiophene moiety with a sulfonamide functional group. This combination is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamides and the unique electronic properties imparted by the bithiophene structure.
Chemical Structure
The compound can be represented with the following structural formula:
Biological Activity Overview
Sulfonamides are well-known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The incorporation of a bithiophene unit may enhance these properties due to its electron-rich nature and ability to participate in π-π stacking interactions with biological targets.
Key Biological Activities
-
Antibacterial Activity :
- Sulfonamides traditionally inhibit bacterial growth by interfering with folic acid synthesis. The introduction of halogen substituents can modify potency against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
- For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 9.5 μg/ml against MRSA .
- Antifungal Activity :
-
Enzyme Inhibition :
- The compound may act as an inhibitor for various enzymes such as urease and α-glucosidase. For example, related sulfonamides have demonstrated IC50 values ranging from 14.06 to 20.21 μM for urease inhibition . This activity is crucial for conditions like urinary tract infections where urease-producing bacteria are involved.
Case Studies
Several studies have explored the biological activities of sulfonamide derivatives:
- Study on Antimicrobial Properties : A recent investigation revealed that novel sulfonamide derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The presence of the bithiophene unit was hypothesized to contribute to enhanced membrane permeability and interaction with bacterial targets .
- In Vitro Enzyme Inhibition : Research indicated that certain sulfonamides could effectively inhibit α-amylase and urease, suggesting potential applications in diabetes management and treatment of urease-related infections .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Bithiophene Hybrids
The following table compares N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide with structurally related sulfonamide and bithiophene derivatives:
Key Observations :
- Biological Activity: Bithiophene derivatives with polar substituents (e.g., hydroxyl or sulfonamide groups) exhibit anti-inflammatory or anti-proliferative activities.
- Synthetic Flexibility : The methylene bridge in the target compound allows modular substitution, contrasting with rigid fused-ring systems like those in ’s BAI4 derivatives .
Crystallographic and Binding Data
- Structural Parameters : While crystallographic data for the target compound are unavailable, ’s sulfonamide derivatives show Rwork/Rfree values of 0.192–0.241, indicating high-quality structural models. The target compound’s sulfonamide group may adopt similar conformations .
- Binding Affinity : Sulfonamide derivatives in (e.g., IZ5, GOLD score: 69.07) demonstrate strong binding to tyrosine phosphatase 1B. The bromine substituent in the target compound could enhance hydrophobic interactions in analogous targets .
Q & A
Q. What are the key steps in synthesizing N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves:
Formation of the bithiophene core via Suzuki-Miyaura coupling between brominated thiophene and a thiophene boronic acid derivative under palladium catalysis .
Functionalization of the bithiophene unit with a hydroxymethyl group, followed by sulfonamide coupling with 2-bromobenzenesulfonyl chloride under controlled pH (7–9) and temperature (0–5°C) to prevent side reactions .
Key Optimization : Microwave-assisted synthesis reduces reaction time and improves yield for intermediates .
Q. What characterization techniques confirm the structure and purity of this compound?
- Methodological Answer :
Advanced Research Questions
Q. How do electronic modifications on the bithiophene moiety alter reactivity and biological activity?
- Methodological Answer :
- Electron-donating groups (e.g., methoxy) on the bithiophene increase π-conjugation, enhancing charge transport in organic electronics .
- Electron-withdrawing groups (e.g., nitro) improve binding to biological targets (e.g., enzymes) via dipole interactions .
- Data Contradiction : Some studies report reduced solubility with bulky substituents, conflicting with enhanced bioactivity claims. Resolution involves computational solubility parameter analysis (Hansen solubility parameters) .
Q. What methodological approaches optimize reaction conditions for high yield and purity?
- Methodological Answer :
- Catalyst Screening : High-throughput screening identifies Pd(PPh₃)₄ as optimal for Suzuki coupling (yield >85%) .
- pH Control : Sulfonamide coupling requires pH 8–9 to avoid hydrolysis of the sulfonyl chloride intermediate .
- Solvent Selection : Tetrahydrofuran (THF) improves solubility of bithiophene intermediates compared to DMF .
Q. How does the sulfonamide group influence biological activity in medicinal chemistry studies?
- Methodological Answer :
- The sulfonamide group acts as a hydrogen bond acceptor , facilitating interactions with protease active sites (e.g., FABP4 inhibitors) .
- Structure-Activity Relationship (SAR) : Fluorination at the benzene ring (e.g., 2-bromo vs. 2-fluoro derivatives) modulates IC₅₀ values by 10-fold in enzyme assays .
Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., ambiguous NMR peaks)?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton assignments in crowded aromatic regions .
- Cross-Validation : Compare experimental IR data with DFT-calculated vibrational spectra to confirm sulfonamide bonding .
Q. What challenges arise in scaling up synthesis for research applications?
- Methodological Answer :
- Issue : Batch variability in Suzuki coupling due to oxygen sensitivity of Pd catalysts.
- Solution : Use continuous flow chemistry with inert gas purging to maintain consistency at >100 g scale .
Q. How do computational methods predict reactivity and regioselectivity in derivatives?
- Methodological Answer :
- DFT Calculations : Predict electrophilic aromatic substitution sites on the bithiophene (e.g., 5-position is most reactive) .
- Molecular Docking : Simulate binding affinities with biological targets (e.g., kinases) to prioritize synthetic targets .
Q. What are its applications in organic electronics (e.g., OLEDs)?
- Methodological Answer :
- Charge Transport : The bithiophene core enables hole mobility up to 0.1 cm²/V·s in thin-film transistors .
- Luminescence : Functionalization with electron-deficient sulfonamide groups shifts emission to 450–500 nm (blue-green region) .
Q. How to design derivatives with enhanced bioactivity or material properties?
- Methodological Answer :
- Bioactivity : Introduce fluorine at the benzene ring to improve metabolic stability (e.g., 2-bromo → 2-fluoro substitution) .
- Material Properties : Replace bromine with cyano groups to lower LUMO energy (-3.2 eV) for n-type semiconductor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
